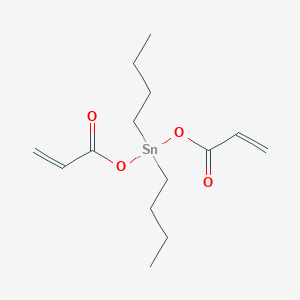

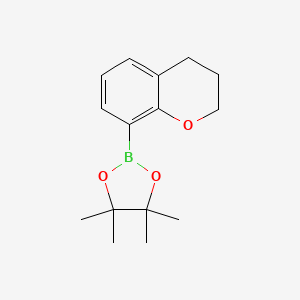

![molecular formula C10H11N3O B1602531 1-[3-(3-Méthylphényl)-1,2,4-oxadiazol-5-yl]méthanamine CAS No. 890324-13-7](/img/structure/B1602531.png)

1-[3-(3-Méthylphényl)-1,2,4-oxadiazol-5-yl]méthanamine

Vue d'ensemble

Description

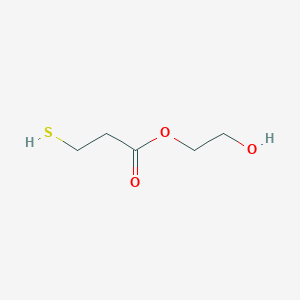

1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3-methylphenyl group attached to the oxadiazole ring, which is further linked to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Applications De Recherche Scientifique

Recherche sur les produits chimiques agricoles

Les dérivés de l'1,2,4-oxadiazole, qui comprennent le composé en question, ont montré qu'ils présentaient un large spectre d'activités biologiques bénéfiques pour l'agriculture . Ces composés ont été synthétisés et évalués pour leur potentiel en tant que pesticides chimiques à faible risque. Plus précisément, ils ont démontré une activité nématicide modérée contre Meloidogyne incognita et une activité antifongique contre Rhizoctonia solani. Cela suggère que « 1-[3-(3-Méthylphényl)-1,2,4-oxadiazol-5-yl]méthanamine » pourrait être explorée pour son efficacité à protéger les cultures contre les menaces de nématodes et de champignons.

Développement d'agents antibactériens

Les dérivés de l'oxadiazole ont montré de forts effets antibactériens sur Xanthomonas oryzae pv. oryzae (Xoo), certains composés surpassant les agents traditionnels comme le bismerthiazol et le cuivre thiodiazole . Cela indique que notre composé d'intérêt pourrait être un candidat pour le développement de nouveaux agents antibactériens, en particulier pour lutter contre les maladies bactériennes des cultures de riz.

Applications antifongiques

Compte tenu de l'activité antifongique démontrée par les composés apparentés de l'1,2,4-oxadiazole, « this compound » peut servir de modèle pour créer de nouveaux agents antifongiques. Ces derniers pourraient être particulièrement utiles pour traiter les maladies des plantes causées par des champignons tels que Rhizoctonia solani, qui ont un impact significatif sur l'agriculture à l'échelle mondiale .

Synthèse de produits nématicides

L'activité nématicide des dérivés de l'oxadiazole contre Meloidogyne incognita suggère que notre composé pourrait être synthétisé en produits visant à contrôler les populations de nématodes. Cela pourrait aider à atténuer les pertes économiques causées par les infestations de nématodes dans diverses cultures .

Innovation en matière de pesticides

La classe structurelle du composé s'est révélée prometteuse dans la découverte de pesticides chimiques efficaces et à faible risque. La recherche sur « this compound » pourrait conduire à l'innovation de pesticides avec un nouveau mode d'action, offrant potentiellement une solution durable aux problèmes de résistance aux ravageurs .

Recherche sur la protection des cultures

Les activités biologiques des dérivés de l'oxadiazole contre les agents pathogènes qui menacent la sécurité des cultures en font des éléments précieux dans la recherche sur la protection des cultures. Enquêter sur les applications spécifiques de « this compound » dans ce domaine pourrait conduire au développement de nouvelles stratégies pour sauvegarder la sécurité alimentaire en protégeant les cultures contre une gamme d'agents pathogènes .

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds, such as 1,3,4-oxadiazole derivatives, have been evaluated as acetylcholinesterase inhibitors . They interact with crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .

Biochemical Pathways

Similar compounds, such as indole derivatives, have shown a broad spectrum of biological activities, indicating that they may affect multiple biochemical pathways .

Result of Action

Similar compounds, such as 1,3,4-oxadiazole derivatives, have shown significant acetylcholinesterase inhibitory activity .

Méthodes De Préparation

The synthesis of 1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced through various substitution reactions, often involving the use of halogenated precursors and suitable catalysts.

Introduction of the Methanamine Group:

Industrial production methods may involve optimization

Propriétés

IUPAC Name |

[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-3-2-4-8(5-7)10-12-9(6-11)14-13-10/h2-5H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHVRIMSCQMKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589475 | |

| Record name | 1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890324-13-7 | |

| Record name | 1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

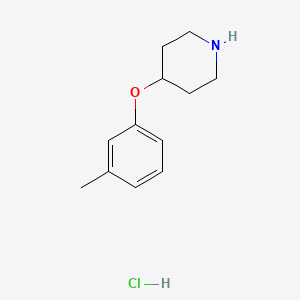

![2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1602462.png)